
3-Fluoro-N-methyl-4-nitrobenzamide
Overview
Description
3-Fluoro-N-methyl-4-nitrobenzamide is an organic compound with the molecular formula C₈H₇FN₂O₃. It is characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a benzamide core. This compound is typically found as a white to yellow powder or crystals and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide can be achieved through several methods. One common approach involves the nitration of 3-fluorobenzamide followed by methylation. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-methyl-4-nitrobenzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-nitrobenzamide
- 4-Fluoro-N-methyl-3-nitrobenzamide
- 2-Fluoro-N-methyl-4-nitrobenzamide
Uniqueness
3-Fluoro-N-methyl-4-nitrobenzamide is unique due to the specific positioning of the fluorine, nitro, and methyl groups on the benzamide core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-Fluoro-N-methyl-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C8H8FN3O3
- Molecular Weight: 215.16 g/mol
- IUPAC Name: this compound
The presence of the fluoro and nitro groups in its structure enhances its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoro and nitro groups are crucial for:
- Binding Affinity: These functional groups enhance the compound's binding affinity to certain biological targets, such as enzymes involved in cellular signaling pathways.
- Inhibition of Kinase Activity: Studies have indicated that this compound acts as a selective inhibitor of kinase activity related to bone morphogenetic protein receptor type 2 (BMPR2), which plays a significant role in cellular signaling and development .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity, particularly against multidrug-resistant (MDR) bacteria. This property is essential in the ongoing search for new antibiotics .
Case Studies
- Antimycobacterial Activity: The compound has been used as a starting reagent in the synthesis of novel benzimidazoles, which exhibit significant antimycobacterial activity. This highlights its potential application in treating infections caused by Mycobacterium tuberculosis .
- Enzyme Interaction Studies: Investigations into the interactions between this compound and various enzymes have shown that it can modulate enzyme activity, which may lead to therapeutic benefits in diseases where these enzymes are dysregulated .
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activities of derivatives of this compound. The following table summarizes key findings from various studies:
Properties
IUPAC Name |
3-fluoro-N-methyl-4-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-7(11(13)14)6(9)4-5/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCVNYDXFXGOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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